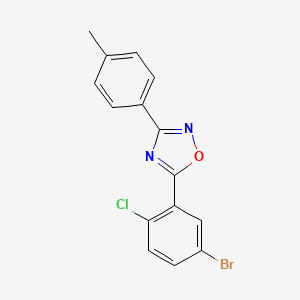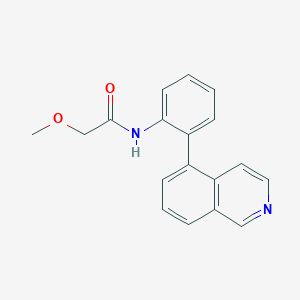
5-(5-bromo-2-chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(5-bromo-2-chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, commonly known as BCOX, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazoles, which have been extensively studied due to their diverse biological activities. BCOX is a promising molecule that has shown significant potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of BCOX is not fully understood, but it is thought to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. BCOX has been shown to inhibit COX-2 activity, leading to a reduction in prostaglandin production and subsequent anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
BCOX has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. In animal studies, BCOX has been shown to reduce inflammation and pain in models of acute and chronic inflammation. BCOX has also been shown to reduce fever in animal models of pyrexia.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCOX is its potential as a lead compound for the development of new drugs. BCOX has shown promising results in animal studies, and its mechanism of action makes it a potential candidate for the treatment of various diseases. However, one of the limitations of BCOX is its relatively low solubility in water, which can make it difficult to formulate for use in drug development.
Future Directions
There are several future directions for research on BCOX, including:
1. Further studies to elucidate the mechanism of action of BCOX and its effects on different biochemical pathways.
2. Development of new derivatives of BCOX with improved solubility and pharmacokinetic properties.
3. Investigation of the potential of BCOX as a therapeutic agent for the treatment of various diseases, including pain, inflammation, and cancer.
4. Exploration of the potential of BCOX as a tool for studying the role of COX-2 in different physiological processes.
5. Investigation of the potential of BCOX as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, BCOX is a promising molecule that has shown significant potential in various fields of research. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
Scientific Research Applications
BCOX has been the subject of several scientific studies due to its potential applications in various fields of research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. BCOX has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c1-9-2-4-10(5-3-9)14-18-15(20-19-14)12-8-11(16)6-7-13(12)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCTUVEUQGLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide](/img/structure/B4112369.png)
![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4112398.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112416.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4112427.png)
![methyl 2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B4112435.png)

![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
![2-(4-chloro-5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4112451.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112463.png)